7-[(4-Hydroxyanilino)methyl]-1H-1,8-naphthyridin-2-one;hydrochloride
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Overview
Description
7-[(4-Hydroxyanilino)methyl]-1H-1,8-naphthyridin-2-one;hydrochloride is a compound that belongs to the class of 1,8-naphthyridines. These compounds are known for their diverse biological activities and photochemical properties
Preparation Methods
The synthesis of 7-[(4-Hydroxyanilino)methyl]-1H-1,8-naphthyridin-2-one;hydrochloride can be achieved through various synthetic routes. One common method involves the multicomponent reaction (MCR) of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl or ethyl cyanoacetate in the presence of a catalyst . Industrial production methods may involve the use of metal-catalyzed synthesis or ring expansion reactions to achieve higher yields and purity .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the anilino group, using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
7-[(4-Hydroxyanilino)methyl]-1H-1,8-naphthyridin-2-one;hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 7-[(4-Hydroxyanilino)methyl]-1H-1,8-naphthyridin-2-one;hydrochloride involves its interaction with specific molecular targets and pathways. For instance, in its antimalarial activity, the compound binds to heme, disrupting the parasite’s ability to detoxify heme into hemozoin . This leads to the accumulation of toxic heme and ultimately the death of the parasite. The compound’s unique mode of binding to heme through its biphenyl moiety may partly explain its high antiplasmodial activity .
Comparison with Similar Compounds
Similar compounds to 7-[(4-Hydroxyanilino)methyl]-1H-1,8-naphthyridin-2-one;hydrochloride include other 1,8-naphthyridines and 4-aminoquinolines. For example:
Amodiaquine: A potent antimalarial 4-aminoquinoline known for its effectiveness against chloroquine-resistant parasites.
Gemifloxacin: A 1,8-naphthyridine used in the treatment of bacterial infections.
The uniqueness of this compound lies in its specific structural features and its ability to bind to heme, making it a promising candidate for further research and development in various fields.
Properties
IUPAC Name |
7-[(4-hydroxyanilino)methyl]-1H-1,8-naphthyridin-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2.ClH/c19-13-6-4-11(5-7-13)16-9-12-3-1-10-2-8-14(20)18-15(10)17-12;/h1-8,16,19H,9H2,(H,17,18,20);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJTLYMNKSWTEAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C=CC(=O)N2)CNC3=CC=C(C=C3)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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